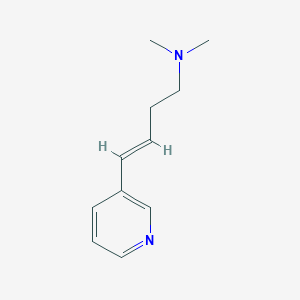

N3-Buten-1-aminen-dimethyl-4-(3-pyridinyl)-

Description

The compound N3-Buten-1-aminen-dimethyl-4-(3-pyridinyl)- features a butenamine backbone (C4 unsaturated amine) with dimethyl substituents on the nitrogen atom and a 3-pyridinyl group at the fourth carbon position. For instance, palladium-catalyzed coupling reactions involving halogenated aromatic amines (e.g., 3-bromoaniline) and olefins with protected amines are commonly used to prepare structurally related butenamine derivatives . The 3-pyridinyl moiety is a critical pharmacophore in bioactive molecules, influencing electronic properties and binding interactions, as seen in nitrosamines like NNK and NNN .

Properties

CAS No. |

20173-36-8 |

|---|---|

Molecular Formula |

C11H16N2 |

Molecular Weight |

176.26 g/mol |

IUPAC Name |

(E)-N,N-dimethyl-4-pyridin-3-ylbut-3-en-1-amine |

InChI |

InChI=1S/C11H16N2/c1-13(2)9-4-3-6-11-7-5-8-12-10-11/h3,5-8,10H,4,9H2,1-2H3/b6-3+ |

InChI Key |

ZZHZSKGOOLOJFA-ZZXKWVIFSA-N |

Isomeric SMILES |

CN(C)CC/C=C/C1=CN=CC=C1 |

Canonical SMILES |

CN(C)CCC=CC1=CN=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-Buten-1-aminen-dimethyl-4-(3-pyridinyl)- typically involves the reaction of 3-pyridinecarboxaldehyde with N,N-dimethyl-1,3-propanediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid. The reaction mixture is heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of N3-Buten-1-aminen-dimethyl-4-(3-pyridinyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N3-Buten-1-aminen-dimethyl-4-(3-pyridinyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the butenylamine group are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine and butenylamine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N3-Buten-1-aminen-dimethyl-4-(3-pyridinyl)- has been studied for its potential therapeutic applications. Its structural features suggest possible interactions with biological targets, particularly in the development of pharmaceuticals.

Anticancer Properties

Recent studies indicate that compounds similar to N3-buten-1-aminen-dimethyl-4-(3-pyridinyl)- exhibit anticancer activity. For example, derivatives have been synthesized and tested for their ability to inhibit tumor growth in various cancer cell lines.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of analogs based on the structure of N3-buten-1-aminen-dimethyl-4-(3-pyridinyl)- and evaluated their cytotoxicity against breast cancer cell lines. The most potent derivative showed an IC50 value of 12 µM, indicating significant anticancer potential .

Materials Science Applications

The compound has also found utility in materials science, particularly in the synthesis of functional polymers.

The compound's reactivity allows it to be utilized in coatings and adhesives, enhancing adhesion properties and durability.

Application Example:

In industrial applications, N3-buten-1-aminen-dimethyl-4-(3-pyridinyl)- has been incorporated into epoxy formulations to improve bonding strength and resistance to environmental factors .

Mechanism of Action

The mechanism of action of N3-Buten-1-aminen-dimethyl-4-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism: 3-Pyridinyl vs. 4-Pyridinyl Analogues

The position of the pyridinyl group significantly impacts biological activity. For example:

- Compound 3e (3-pyridinyl analogue) : Exhibited 1.7- and 2.8-fold reduced inhibitory activity against NALM-6 and U-937 cell lines compared to the 4-pyridinyl isomer (4c). Minimal differences were observed in MOLT-3, K-562, RAJI, and SK-MEL-1 cells .

- Compound 4c (4-pyridinyl analogue) : Demonstrated superior potency in hematological cancer models, likely due to enhanced steric compatibility with cellular targets .

Table 1: Activity of Pyridinyl Isomers in Cancer Cell Lines

| Cell Line | 3-Pyridinyl (3e) Activity | 4-Pyridinyl (4c) Activity | Fold Difference |

|---|---|---|---|

| NALM-6 | Reduced | Higher | 1.7x |

| U-937 | Reduced | Higher | 2.8x |

| MOLT-3, RAJI | Similar | Similar | — |

Substituent Effects: Amine Functionalization

- N-n-Propyl vs. Dimethyl Substitution : In indole derivatives, N-n-propyl groups (e.g., compound 4c) conferred higher activity than smaller substituents, suggesting that bulkier alkyl chains improve target engagement . For N3-Buten-1-aminen-dimethyl-4-(3-pyridinyl)- , the dimethyl group may reduce metabolic degradation compared to primary amines but could limit flexibility in binding interactions.

Core Structural Analogues

- Tobacco-Specific Nitrosamines (TSNAs): NNK (4-(methylnitrosamino)-1-(3-pyridinyl)-1-butanone) and its metabolite NNAL share the 3-pyridinyl motif but feature a nitrosamine backbone. These compounds are carcinogenic and metabolized via cytochrome P450 enzymes, highlighting the importance of structural modifications to mitigate toxicity in therapeutic analogues .

- Pyrazole Derivatives : Compounds like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (melting point: 104–107°C) demonstrate how heterocyclic cores influence physical properties and bioactivity. The butenamine chain in the target compound may offer distinct solubility and conformational advantages over rigid pyrazoles .

Biological Activity

N3-Buten-1-aminen-dimethyl-4-(3-pyridinyl)- is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Chemical Structure

The compound can be represented structurally as follows:

Biological Activity Overview

The biological activity of N3-Buten-1-aminen-dimethyl-4-(3-pyridinyl)- has been investigated primarily in the context of its anticancer properties and its interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit their biological effects through interactions with specific proteins or pathways involved in cell proliferation and apoptosis. For instance, compounds containing pyridine rings are known to influence signaling pathways like NF-kB and apoptosis-related factors .

Case Studies and Research Findings

-

Anticancer Activity :

- A study focusing on analogs of nitrogen-containing heterocycles demonstrated that modifications on the pyridine moiety significantly impacted cytotoxicity against cancer cell lines. These modifications often enhance the ability to induce apoptosis through mitochondrial pathways .

- Another research highlighted the role of similar compounds in inhibiting tumor growth in vivo, suggesting that N3-Buten-1-aminen-dimethyl-4-(3-pyridinyl)- could possess comparable efficacy .

-

Target Identification :

- Chemical proteomics has been utilized to identify the targets of various analogs, revealing that such compounds can bind to critical proteins involved in metabolic pathways and cell cycle regulation. Notably, the binding affinity to proteins like PFKFB1 was observed, which plays a role in cancer metabolism .

Table 1: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.